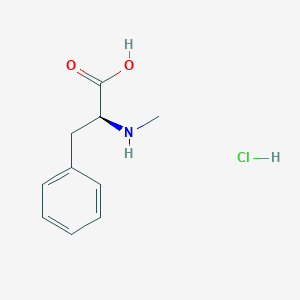

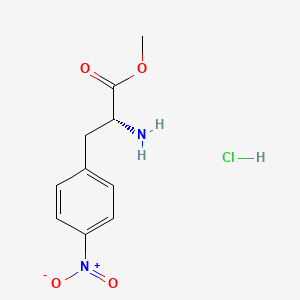

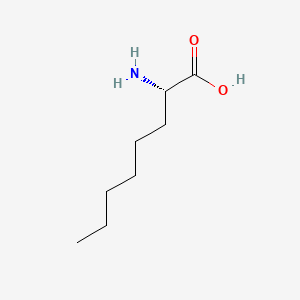

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Descripción general

Descripción

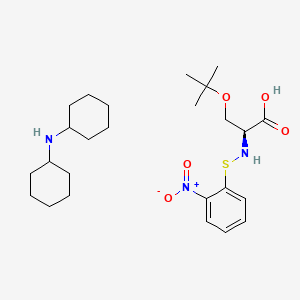

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, or (R)-M2ANP, is a chemical compound with a wide range of applications in scientific research. It is a chiral compound, meaning it has a non-superimposable mirror image, and is composed of both a hydrophobic and hydrophilic component. It has been used in a variety of research studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new methods for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride and its derivatives are primarily used in the synthesis of various compounds with potential biological activities. For instance, Werbel et al. (1986) synthesized a series of related compounds from substituted 1-phenyl-2-propanones and found them to exhibit significant antimalarial activity against various strains of Plasmodium in mice, indicating potential applications in malaria treatment (Werbel et al., 1986).

Similarly, Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which showed potential as potent cytotoxic agents, highlighting their relevance in the development of cancer therapies (Mete et al., 2007).

Asymmetric Synthesis and Drug Development

The compound and its derivatives are also pivotal in asymmetric synthesis and drug development. Dong et al. (2009) reported on the synthesis and bioactivities of Danshensu derivatives designed to improve chemical stability and liposolubility, potentially serving as drug candidates for anti-myocardial ischemia therapy (Dong et al., 2009).

Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating them for immunosuppressive effects, indicating their potential application in organ transplantation (Kiuchi et al., 2000).

Chemical Analysis and Environmental Applications

In the realm of chemical analysis and environmental science, Watanabe et al. (2002) developed an enzyme-linked immunosorbent assay for the detection of fenitrothion, a pesticide, showcasing the role of the compound in environmental monitoring and safety (Watanabe et al., 2002).

Additionally, Bhushan et al. (2000) isolated a microorganism capable of utilizing 3-methyl-4-nitrophenol, a pesticide breakdown product, for bioremediation purposes, indicating the compound's utility in environmental cleanup and pollution reduction (Bhushan et al., 2000).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)